molecular formula C12H7BrN2OS B11057539 6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole

6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole

Cat. No.: B11057539
M. Wt: 307.17 g/mol
InChI Key: UROBUIYUNJLVJP-UHFFFAOYSA-N
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Description

6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole is a heterocyclic compound that contains bromine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole typically involves the following steps:

    Phenylsulfanyl Substitution: The phenylsulfanyl group is introduced via a substitution reaction, often using thiophenol or its derivatives in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoxadiazoles.

Scientific Research Applications

6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-(methylsulfanyl)-2,1,3-benzoxadiazole
  • 6-Bromo-4-(ethylsulfanyl)-2,1,3-benzoxadiazole
  • 6-Bromo-4-(propylsulfanyl)-2,1,3-benzoxadiazole

Uniqueness

6-Bromo-4-(phenylsulfanyl)-2,1,3-benzoxadiazole is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H7BrN2OS

Molecular Weight

307.17 g/mol

IUPAC Name

6-bromo-4-phenylsulfanyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C12H7BrN2OS/c13-8-6-10-12(15-16-14-10)11(7-8)17-9-4-2-1-3-5-9/h1-7H

InChI Key

UROBUIYUNJLVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC3=NON=C23)Br

Origin of Product

United States

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